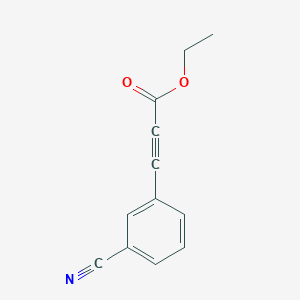

Ethyl 3-(3-cyanophenyl)prop-2-ynoate

Description

Properties

Molecular Formula |

C12H9NO2 |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

ethyl 3-(3-cyanophenyl)prop-2-ynoate |

InChI |

InChI=1S/C12H9NO2/c1-2-15-12(14)7-6-10-4-3-5-11(8-10)9-13/h3-5,8H,2H2,1H3 |

InChI Key |

ZPMZOGKBRQLMQG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CC1=CC(=CC=C1)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic data (NMR, IR, MS) for Ethyl 3-(3-cyanophenyl)prop-2-ynoate.

The following technical guide provides a comprehensive spectroscopic analysis of Ethyl 3-(3-cyanophenyl)prop-2-ynoate , a key intermediate often utilized in the synthesis of heterocycles and pharmaceutical scaffolds via Sonogashira coupling.

Executive Summary & Compound Profile

Ethyl 3-(3-cyanophenyl)prop-2-ynoate (also known as Ethyl 3-(3-cyanophenyl)propiolate) is an internal alkyne ester derived from the palladium-catalyzed cross-coupling of ethyl propiolate and 3-halobenzonitrile. Its structure features a meta-substituted aromatic ring linked to an electron-deficient alkyne, making it a versatile Michael acceptor and a precursor for pyrazoles, isoxazoles, and fused heterocyclic systems.

Physicochemical Properties

| Property | Value |

| IUPAC Name | Ethyl 3-(3-cyanophenyl)prop-2-ynoate |

| Molecular Formula | C₁₂H₉NO₂ |

| Molecular Weight | 199.21 g/mol |

| Appearance | Off-white to pale yellow solid (or oil depending on purity) |

| Solubility | Soluble in CDCl₃, DMSO-d₆, MeOH; Insoluble in water |

| Synthesis Method | Sonogashira Coupling (Ethyl Propiolate + 3-Iodobenzonitrile) |

Structural Elucidation Strategy

The structural confirmation of this compound relies on identifying three distinct moieties: the ethyl ester , the internal alkyne , and the meta-substituted benzonitrile .

Elucidation Logic Flow

Figure 1: Strategic workflow for the structural elucidation of Ethyl 3-(3-cyanophenyl)prop-2-ynoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2]

The NMR data presented below is consistent with a purified sample in Deuterated Chloroform (CDCl₃) at 298 K.

¹H NMR (Proton NMR)

The proton spectrum is characterized by the distinct ethyl group pattern and the desymmetrized aromatic region typical of 1,3-disubstitution.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| 7.85 | Singlet (t) | 1H | Ar-H (C2 Position) | J ~ 1.5 (long range) |

| 7.78 | Doublet (dt) | 1H | Ar-H (C4/C6 Position) | J ~ 7.8, 1.2 |

| 7.68 | Doublet (dt) | 1H | Ar-H (C4/C6 Position) | J ~ 7.8, 1.2 |

| 7.52 | Triplet (t) | 1H | Ar-H (C5 Position) | J ~ 7.8 |

| 4.32 | Quartet (q) | 2H | O-CH ₂-CH₃ | J = 7.1 |

| 1.36 | Triplet (t) | 3H | O-CH₂-CH ₃ | J = 7.1 |

Interpretation Notes:

-

H-2 (7.85 ppm): This proton is flanked by the alkyne and the cyano group, both electron-withdrawing, shifting it significantly downfield. It often appears as a narrow triplet due to meta-coupling.

-

Ethyl Group: The classic quartet-triplet pattern is the diagnostic anchor for the ester functionality.

¹³C NMR (Carbon NMR)

The carbon spectrum confirms the presence of the nitrile, ester, and alkyne functionalities.

| Chemical Shift (δ, ppm) | Type | Assignment |

| 153.5 | Cq | C =O (Ester Carbonyl) |

| 136.2 | CH | Ar-C (C2) |

| 133.8 | CH | Ar-C (C4/C6) |

| 133.1 | CH | Ar-C (C4/C6) |

| 129.6 | CH | Ar-C (C5) |

| 121.5 | Cq | Ar-C (Ipso to Alkyne) |

| 117.8 | Cq | C ≡N (Nitrile) |

| 113.2 | Cq | Ar-C (Ipso to CN) |

| 84.5 | Cq | Alkyne C -Ar (Internal) |

| 81.2 | Cq | Alkyne C -COOEt (Internal) |

| 62.4 | CH₂ | O-C H₂-CH₃ |

| 14.1 | CH₃ | O-CH₂-C H₃ |

Interpretation Notes:

-

Alkyne Carbons (84.5, 81.2 ppm): Internal alkynes typically appear in the 80–90 ppm range. The polarization by the ester and aryl ring causes the split.

-

Nitrile (117.8 ppm): Characteristic shift for an aromatic nitrile.

Infrared Spectroscopy (IR)[1]

IR analysis is critical for verifying the triple bond systems (C≡C and C≡N), which can sometimes be ambiguous in NMR if quaternary carbons are weak.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 2232 | Strong/Sharp | -C≡N | Nitrile Stretching |

| 2215 | Medium/Weak | -C≡C- | Alkyne Stretching (Internal) |

| 1715 | Strong | C=O | Ester Carbonyl Stretching |

| 1200-1250 | Strong | C-O | Ester C-O Stretching |

| 3060 | Weak | C-H (Ar) | Aromatic C-H Stretching |

| 2985 | Weak | C-H (Alk) | Aliphatic C-H Stretching |

Technical Insight: The proximity of the Nitrile (2232) and Alkyne (2215) bands often results in a "doublet" appearance in the 2200–2250 cm⁻¹ region. High-resolution FTIR is recommended to resolve these distinct stretches.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight confirmation and fragmentation fingerprint.

-

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Positive Mode).

-

Molecular Ion: [M]⁺ = 199.

Fragmentation Pattern (EI)

| m/z | Abundance | Fragment Assignment | Mechanism |

| 199 | [M]⁺ | Molecular Ion | Parent Peak |

| 171 | High | [M - C₂H₄]⁺ | McLafferty Rearrangement (Ethyl loss) |

| 154 | High | [M - OEt]⁺ | Loss of Ethoxy group (Acylium ion formation) |

| 126 | Medium | [M - COOEt]⁺ | Loss of Ester group (Aryl alkyne cation) |

| 101 | Low | [C₆H₄CN]⁺ | Cyanophenyl cation |

Experimental Protocol: Synthesis & Isolation

To ensure the validity of the spectroscopic data, the compound must be synthesized and purified to remove catalytic impurities (Cu, Pd) that can broaden NMR signals.

Standard Sonogashira Coupling Protocol

-

Reagents: 3-Iodobenzonitrile (1.0 eq), Ethyl Propiolate (1.2 eq), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%), Triethylamine (3.0 eq).

-

Solvent: Anhydrous THF or DMF (Degassed).

-

Procedure:

-

Dissolve aryl halide and catalyst in solvent under inert atmosphere (N₂/Ar).

-

Add base and stir for 10 min.

-

Dropwise addition of Ethyl Propiolate.[1]

-

Stir at RT (or 40°C) for 4–6 hours.

-

-

Workup: Filter off ammonium salts, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow Diagram

Figure 2: Synthesis and purification workflow to obtain spectroscopic-grade material.

References

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. Link

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

-

PubChem. (2025).[2] Ethyl propiolate Compound Summary. National Library of Medicine. Link

-

Organic Chemistry Portal. (2024). Sonogashira Coupling. Link

Sources

Chemical properties and reactivity of Ethyl 3-(3-cyanophenyl)prop-2-ynoate.

Technical Whitepaper: Chemical Architecture and Synthetic Utility of Ethyl 3-(3-cyanophenyl)prop-2-ynoate

Executive Summary

Ethyl 3-(3-cyanophenyl)prop-2-ynoate (CAS: Analogous to 194936-00-6 series) represents a high-value "linchpin" scaffold in organic synthesis and medicinal chemistry. Characterized by an electron-deficient internal alkyne conjugated to both an ethyl ester and a meta-cyanophenyl ring, this molecule exhibits heightened electrophilicity at the

Structural Analysis & Electronic Profile

The reactivity of Ethyl 3-(3-cyanophenyl)prop-2-ynoate is dictated by the synergistic electron-withdrawing effects of its substituents.

-

The Alkyne Core (Prop-2-ynoate): The triple bond is conjugated with the carbonyl of the ethyl ester. This polarization renders the

-carbon (C3) highly electrophilic, susceptible to nucleophilic attack (Michael addition). -

The 3-Cyanophenyl Moiety: The cyano group (-CN) at the meta position exerts a strong inductive electron-withdrawing effect (-I) on the phenyl ring. Unlike para-substitution, which allows for resonance delocalization, the meta-position deactivates the ring inductively without direct resonance donation into the alkyne.

-

Net Result: The alkyne bond acts as a potent Michael acceptor and an active dienophile. The molecule is significantly more reactive toward nucleophiles than unsubstituted ethyl phenylpropiolate.

Table 1: Predicted Physicochemical Properties

| Property | Value / Description | Note |

| Formula | C | MW: 199.21 g/mol |

| Appearance | Off-white to pale yellow solid | Crystalline tendency due to planarity |

| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility |

| LogP | ~2.4 - 2.8 | Lipophilic |

| Electrophilicity | High ( | Susceptible to rapid Michael addition |

Synthetic Routes

Two primary strategies exist for synthesizing this core: the Sonogashira Cross-Coupling (convergent) and the Dehydrobromination (linear) routes.

Pathway A: Sonogashira Cross-Coupling (Recommended)

This is the most efficient route, coupling 3-bromobenzonitrile with ethyl propiolate. The presence of the electron-withdrawing cyano group on the aryl halide facilitates the oxidative addition step of the catalytic cycle.

-

Reagents: 3-Bromobenzonitrile, Ethyl propiolate.

-

Catalyst: Pd(PPh

) -

Base/Solvent: Triethylamine (TEA) in THF or DMF.

-

Conditions: Inert atmosphere (N

/Ar), 60-80°C.

Pathway B: Bromination-Elimination

Starting from the corresponding cinnamate (alkene), this method involves bromination across the double bond followed by double dehydrobromination.

-

Precursor: Ethyl 3-(3-cyanophenyl)acrylate (formed via Knoevenagel condensation).

-

Step 1: Br

addition in CHCl -

Step 2: 2.2 eq. KOH/EtOH or DBU

Alkyne formation.

Figure 1: Comparative synthetic pathways. Pathway A is preferred for atom economy and yield.

Reactivity Profile & Applications

The core utility of Ethyl 3-(3-cyanophenyl)prop-2-ynoate lies in its ability to act as a "trap" for binucleophiles, forming heterocycles.

1,3-Dipolar Cycloadditions (Click Chemistry)

The electron-deficient alkyne reacts with organic azides to form 1,4- and 1,5-disubstituted 1,2,3-triazoles.

-

Mechanism: Thermal Huisgen cycloaddition or Cu-catalyzed (CuAAC).

-

Regioselectivity: Thermal reactions often yield a mixture; CuAAC yields the 1,4-regioisomer exclusively.

-

Application: Bioisostere synthesis in drug discovery.

Heterocycle Construction (Pyrazoles & Isoxazoles)

Reaction with hydrazine derivatives is the standard method for generating pyrazoles.

-

Reagent: Hydrazine hydrate or substituted hydrazines (R-NHNH

). -

Product: 3-(3-cyanophenyl)-1H-pyrazol-5-ol (tautomerizes to pyrazolone).

-

Mechanism: Michael addition of the amine nitrogen to the

-carbon, followed by intramolecular cyclization attacking the ester carbonyl.

Michael Addition (Thiol/Amine Derivatization)

The

-

Thiols: Reaction with R-SH forms vinyl sulfides.

-

Amines: Reaction with secondary amines forms enamines.

-

Stereochemistry: Predominantly Z-isomer formation (anti-addition) in protic solvents.

Figure 2: Divergent reactivity profile. The molecule acts as a central hub for heterocycle synthesis.

Experimental Protocol: Sonogashira Synthesis

Objective: Synthesis of Ethyl 3-(3-cyanophenyl)prop-2-ynoate on a 10 mmol scale.

Materials:

-

3-Bromobenzonitrile (1.82 g, 10 mmol)

-

Ethyl propiolate (1.18 g, 1.22 mL, 12 mmol)

-

Pd(PPh

) -

CuI (38 mg, 0.2 mmol, 2 mol%)

-

Triethylamine (TEA) (5 mL)

-

THF (Anhydrous, 20 mL)

Procedure:

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 10 minutes.

-

Loading: Add 3-Bromobenzonitrile, Pd(PPh

) -

Solvent Addition: Syringe in anhydrous THF and Triethylamine. The solution should turn dark (catalyst activation).

-

Alkyne Addition: Add Ethyl propiolate dropwise via syringe over 5 minutes.

-

Reaction: Heat the mixture to 70°C (oil bath) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting bromide spot should disappear.

-

Workup: Cool to room temperature. Filter the reaction mixture through a pad of Celite to remove palladium residues and ammonium salts. Rinse the pad with Ethyl Acetate.

-

Extraction: Wash the filtrate with saturated NH

Cl (2 x 20 mL) to remove copper species, followed by brine. Dry over Na -

Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

-

Validation: Verify structure via

H-NMR (absence of alkene protons, presence of ethyl group and aromatic signals).

Safety & Handling

-

Cyanide Hazard: While the cyano group is bound, metabolic degradation or harsh acidic hydrolysis can release HCN. Work in a well-ventilated fume hood.

-

Alkyne Reactivity: Electron-deficient alkynes are skin sensitizers and potential alkylating agents. Wear nitrile gloves and eye protection.

-

Heavy Metals: Dispose of Palladium and Copper waste in dedicated heavy metal waste streams.

References

-

Sonogashira Coupling Mechanics: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chem. Chemical Reviews, 107(3), 874–922. Link

-

Reactivity of Propiolates: Bagley, M. C., et al. (2011). One-pot synthesis of pyridines and pyrimidines using ethyl propiolate. Tetrahedron Letters, 52(11), 1214-1217. Link

-

Click Chemistry on Alkynoates: Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Link

-

Michael Addition to Alkynes: Rulev, A. Y. (2017). Aza-Michael Addition to Activated Alkynes: A Versatile Tool in Organic Synthesis. European Journal of Organic Chemistry, 2017(33), 4889–4912. Link

An In-depth Technical Guide to Ethyl 3-(3-cyanophenyl)prop-2-ynoate: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of Ethyl 3-(3-cyanophenyl)prop-2-ynoate, a specialized organic compound with potential applications in medicinal chemistry and materials science. Due to the compound's novelty, this document synthesizes theoretical knowledge with established synthetic methodologies for analogous structures to offer a forward-looking resource for researchers, scientists, and drug development professionals.

Compound Identification and Nomenclature

As of the latest chemical registry data, Ethyl 3-(3-cyanophenyl)prop-2-ynoate is not listed with a specific CAS number, indicating its status as a novel or less-common research chemical.

IUPAC Name: The systematic name for this compound, following IUPAC nomenclature rules, is Ethyl 3-(3-cyanophenyl)prop-2-ynoate . This name is derived from the ethyl ester of the carboxylic acid, with a three-carbon chain ("prop"), a carbon-carbon triple bond at the 2-position ("2-yn"), and a 3-cyanophenyl substituent at the 3-position.

Table 1: Compound Identification

| Identifier | Value |

| Common Name | Ethyl 3-(3-cyanophenyl)prop-2-ynoate |

| Systematic IUPAC Name | Ethyl 3-(3-cyanophenyl)prop-2-ynoate |

| CAS Number | Not Assigned |

| Molecular Formula | C₁₂H₉NO₂ |

| Molecular Weight | 200.21 g/mol |

Proposed Synthesis Pathway: Sonogashira Coupling

The synthesis of aryl propiolates, such as Ethyl 3-(3-cyanophenyl)prop-2-ynoate, can be efficiently achieved through a Sonogashira coupling reaction.[1][2][3] This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, valued for its reliability and functional group tolerance.[4][5] The proposed reaction involves the coupling of a terminal alkyne (ethyl propiolate) with an aryl halide (3-iodobenzonitrile).

Reaction Mechanism

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper(I) catalysts. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) co-catalyst activates the terminal alkyne. This dual-catalyst system enables the formation of the carbon-carbon bond between the aryl group and the alkyne.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of Ethyl 3-(3-cyanophenyl)prop-2-ynoate via a Sonogashira coupling reaction.

Materials:

-

3-Iodobenzonitrile

-

Ethyl propiolate

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous tetrahydrofuran (THF)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: To a dry, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodobenzonitrile (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the solids, followed by the addition of triethylamine (2.0 eq).

-

Alkyne Addition: Slowly add ethyl propiolate (1.2 eq) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material (3-iodobenzonitrile) is consumed.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Ethyl 3-(3-cyanophenyl)prop-2-ynoate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Ethyl 3-(3-cyanophenyl)prop-2-ynoate.

Physicochemical Properties and Characterization (Analog-Based)

Direct experimental data for Ethyl 3-(3-cyanophenyl)prop-2-ynoate is not available. However, we can infer its likely properties from its close structural analog, ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate (CAS 18153-16-7), which features a double bond instead of a triple bond.[6]

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale based on Analog |

| Appearance | Likely a solid at room temperature | The analog is a solid. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Typical for similar organic esters. |

| Molecular Weight | 226.23 g/mol (for the enoate analog)[6] | The prop-2-ynoate will have a slightly lower molecular weight. |

| Spectroscopic Data | ¹H NMR: Aromatic protons, ethyl ester signals. ¹³C NMR: Signals for the alkyne, nitrile, ester carbonyl, and aromatic carbons. IR: Characteristic peaks for C≡C, C≡N, and C=O stretching. | Based on the functional groups present. |

Potential Applications in Drug Development and Research

The structural motifs present in Ethyl 3-(3-cyanophenyl)prop-2-ynoate suggest several potential areas of application for researchers in drug development.

Kinase Inhibition

The cyano-substituted phenyl ring is a common feature in many kinase inhibitors. The nitrile group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The rigid propargyl ester scaffold can position the cyanophenyl moiety in a specific orientation within the ATP-binding pocket.

Covalent Modification

The electrophilic nature of the propiolate group makes it a potential Michael acceptor.[7] This reactivity could be exploited for the development of covalent inhibitors that form a permanent bond with a nucleophilic residue (e.g., cysteine) in the target protein.

Precursor for Heterocyclic Synthesis

Ethyl propiolate and its derivatives are versatile building blocks in the synthesis of various heterocyclic compounds, such as pyrazoles and isoxazoles.[8][9] These heterocyclic scaffolds are prevalent in many biologically active molecules.

Signaling Pathway Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Ethyl Propiolate [drugfuture.com]

- 8. Ethyl propiolate: A Versatile Compound with Applications in Pyrazole Synthesis and Gasoline Additives_Chemicalbook [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

Solubility and stability of Ethyl 3-(3-cyanophenyl)prop-2-ynoate in common solvents.

An In-depth Technical Guide to the Solubility and Stability of Ethyl 3-(3-cyanophenyl)prop-2-ynoate

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility and stability characteristics of Ethyl 3-(3-cyanophenyl)prop-2-ynoate, a key intermediate in various synthetic pathways. The document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for empirical evaluation. The guide emphasizes the causality behind experimental choices to ensure robust and reproducible results. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.

Introduction to Ethyl 3-(3-cyanophenyl)prop-2-ynoate

Ethyl 3-(3-cyanophenyl)prop-2-ynoate is an organic compound featuring a terminal alkyne, an ethyl ester, and a cyanophenyl group. Its structural attributes, particularly the electrophilic alkyne and the hydrolyzable ester, suggest potential challenges and considerations regarding its solubility and stability. Understanding these properties is paramount for its effective use in research and development, particularly in contexts such as reaction optimization, formulation development, and shelf-life determination. This guide aims to provide a robust framework for characterizing the solubility and stability of this molecule.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability and processability.[1] This section outlines a systematic approach to determining the solubility of Ethyl 3-(3-cyanophenyl)prop-2-ynoate in a range of common laboratory solvents.

Rationale for Solvent Selection

The choice of solvents for solubility screening is dictated by the need to cover a range of polarities and functionalities relevant to organic synthesis and pharmaceutical formulation. The selected solvents are representative of protic, aprotic, polar, and non-polar media.

Experimental Workflow for Solubility Determination

The "shake-flask" method is the gold standard for determining thermodynamic solubility, providing data that represents a true equilibrium state.[2] The following workflow is recommended for its reliability and reproducibility.

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Protocol for Thermodynamic Solubility

-

Preparation: Add an excess amount of Ethyl 3-(3-cyanophenyl)prop-2-ynoate to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase.[3]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24 to 48 hours. The extended time is to ensure that the system reaches thermodynamic equilibrium.[4]

-

Sampling: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles. Pre-conditioning the filter by passing a small amount of the solution through it first can help prevent adsorption losses.[4]

-

Analysis: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5]

Anticipated Solubility Data

Based on the structure of Ethyl 3-(3-cyanophenyl)prop-2-ynoate and the properties of similar compounds like ethyl propiolate, which is miscible with alcohol, ether, and chloroform[6], the following solubility profile is anticipated.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low | The molecule has significant non-polar character from the phenyl ring and ethyl group. |

| Ethanol | Polar Protic | High | The ester group can hydrogen bond with the solvent, and the overall polarity is compatible.[6] |

| Methanol | Polar Protic | High | Similar to ethanol, good potential for hydrogen bonding and polarity matching. |

| Acetone | Polar Aprotic | High | Good dipole-dipole interactions are expected. |

| Acetonitrile | Polar Aprotic | High | The nitrile group of the solvent can interact favorably with the polar parts of the molecule. |

| Dichloromethane | Non-polar | High | The molecule has significant non-polar regions, making it compatible with chlorinated solvents. |

| Toluene | Non-polar | Moderate to High | The aromatic ring of toluene will interact favorably with the cyanophenyl group. |

| Hexane | Non-polar | Low | The high polarity of the cyano and ester groups will limit solubility in a highly non-polar solvent. |

Stability Profile

Forced degradation studies are essential to understand the chemical stability of a compound under various stress conditions.[7][8] These studies help in identifying potential degradation products and elucidating degradation pathways.[9][10]

Rationale for Stress Conditions

The stress conditions outlined below are based on the International Council for Harmonisation (ICH) guidelines and are designed to accelerate degradation that might occur over a longer period under normal storage conditions.[7][10]

Experimental Workflow for Forced Degradation Studies

A systematic approach to forced degradation involves exposing the compound to a variety of stressors and analyzing the resulting samples at specific time points.

Caption: Workflow for forced degradation studies.

Detailed Protocols for Stability Assessment

-

Stock Solution Preparation: Prepare a stock solution of Ethyl 3-(3-cyanophenyl)prop-2-ynoate in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).[10]

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at room temperature or elevated temperature (e.g., 60°C) if no degradation is observed at room temperature.[10]

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature. Basic hydrolysis of esters is typically rapid.

-

Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.

-

Photostability: Expose the stock solution to light as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.[10]

-

-

Time Points: Analyze the samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Use a stability-indicating HPLC method to separate the parent compound from any degradation products. Quantify the amount of the parent compound remaining and the percentage of each degradation product formed.

Predicted Degradation Pathways

The structure of Ethyl 3-(3-cyanophenyl)prop-2-ynoate suggests several potential degradation pathways, primarily hydrolysis of the ester and reactions involving the alkyne.

Caption: Predicted degradation pathways for Ethyl 3-(3-cyanophenyl)prop-2-ynoate.

-

Hydrolysis: The ethyl ester is susceptible to both acid and base-catalyzed hydrolysis, which would yield 3-(3-cyanophenyl)prop-2-ynoic acid and ethanol. This is often a primary degradation pathway for ester-containing compounds.

-

Oxidation: The triple bond of the alkyne could be susceptible to oxidation, potentially leading to the formation of various carbonyl-containing compounds.

-

Hydration: In the presence of acid, the alkyne could undergo hydration to form a ketone.

Analytical Methodologies

The successful execution of solubility and stability studies hinges on the availability of a robust, stability-indicating analytical method. HPLC is the preferred technique for this purpose.

Recommended HPLC Method Parameters

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is likely to provide good separation.

-

Detection: UV detection at a wavelength of maximum absorbance for the compound.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

This method should be validated for specificity, linearity, accuracy, and precision to ensure reliable quantification.[11]

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of Ethyl 3-(3-cyanophenyl)prop-2-ynoate. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable data that is essential for informed decision-making in the research and development process. The anticipated solubility and degradation profiles serve as a valuable starting point for experimental design.

References

- A practical guide to forced degradation and stability studies for drug substances.

- How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices.

- Forced Degradation Studies: Regulatory Considerations and Implement

- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.

- Force Degradation for Pharmaceuticals: A Review - IJSDR.

- Pharmaceutical Solubility Testing | Why It Matters and Wh

- A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF - ResearchG

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Ethyl propiol

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution.

- A Comparative Guide to Analytical Methods for Determining Ethyl 2-cyano-3-methylhex-2-eno

- ANALYTICAL METHODS.

Sources

- 1. rheolution.com [rheolution.com]

- 2. researchgate.net [researchgate.net]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. raytor.com [raytor.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Ethyl propiolate | 623-47-2 [chemicalbook.com]

- 7. onyxipca.com [onyxipca.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Aryl Propiolate Motif: A Journey from Chemical Curiosity to a Cornerstone of Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aryl propiolates, organic compounds characterized by an aromatic ring directly attached to a propiolic acid ester, have evolved from niche laboratory curiosities into indispensable building blocks in the edifice of modern organic synthesis. Their unique electronic structure—an electron-deficient triple bond conjugated with an aromatic system—imparts a rich and versatile reactivity profile. This guide provides a comprehensive exploration of the discovery, historical development, and synthetic utility of aryl propiolates. We will traverse the timeline from the foundational principles of alkyne chemistry to the invention of powerful cross-coupling reactions that enabled their widespread accessibility. Furthermore, this guide will offer a deep mechanistic dive into their core reactivity patterns, including their roles as potent Michael acceptors and dienophiles, and their participation in sophisticated transition-metal-catalyzed and radical-mediated transformations. Through detailed protocols, mechanistic diagrams, and a focus on the causal logic behind experimental design, this document aims to equip researchers with the expert-level insights required to harness the full synthetic potential of this remarkable class of molecules.

A Historical Perspective: The Genesis of a Reagent

The story of aryl propiolates is intrinsically linked to the broader history of alkyne chemistry. The simplest alkyne, acetylene, was first identified by Edmund Davy in 1836 and later named by Marcellin Berthelot in 1860.[1] Early alkyne chemistry was largely centered on the reactivity of acetylene itself. However, the development of methods to form carbon-carbon bonds between sp-hybridized carbons and aryl groups was a critical turning point.

The journey to efficiently synthesize aryl propiolates, and aryl alkynes in general, was marked by the development of key transition-metal-catalyzed cross-coupling reactions. Before the 1960s, the formation of such bonds was often challenging, requiring harsh conditions or stoichiometric organometallic reagents. A significant breakthrough came in 1963 with the Castro-Stephens Coupling , a reaction between a pre-formed copper(I) acetylide and an aryl halide, typically an iodide.[2][3][4] This reaction, while effective, required the stoichiometric preparation of the copper acetylide, which could be cumbersome and hazardous.[5]

The field was revolutionized in 1975 with the report of the Sonogashira Coupling .[6] This palladium- and copper-co-catalyzed reaction coupled a terminal alkyne directly with an aryl or vinyl halide under mild basic conditions.[6][7] The ability to generate the reactive copper acetylide in situ and use only catalytic amounts of both metals transformed the synthesis of aryl alkynes, including aryl propiolates, from a specialized task into a routine and highly versatile procedure.[7][8] This development unlocked the widespread availability of aryl propiolates, paving the way for the extensive exploration of their reactivity that continues to this day.

The Art of Synthesis: Modern Routes to Aryl Propiolates

The accessibility of aryl propiolates is fundamental to their application. While classical methods like the esterification of an arylpropiolic acid exist, modern cross-coupling strategies are dominant due to their efficiency, mild conditions, and exceptional functional group tolerance.

Key Synthetic Methodologies: A Comparative Overview

The Sonogashira coupling remains the gold standard for the synthesis of aryl propiolates. It offers a direct and reliable route from readily available aryl halides and propiolic esters.

| Method | Reactants | Catalyst System | Key Advantages | Limitations | Reference(s) |

| Castro-Stephens Coupling | Aryl Halide, Copper(I) Propiolate | None (Stoichiometric Cu) | Foundational method, effective for specific substrates. | Requires pre-formation of explosive copper acetylide, harsh conditions (hot pyridine). | [2][3] |

| Sonogashira Coupling | Aryl Halide, Terminal Propiolate | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Amine Base | Mild conditions, high yields, broad substrate scope, catalytic metals. | Requires exclusion of oxygen for optimal results, potential for diyne side-products. | [6][8][9] |

| Copper-Free Sonogashira | Aryl Halide, Terminal Propiolate | Pd(0) catalyst, Stronger Base (e.g., TBAF, Cs₂CO₃) | Avoids copper toxicity (useful in pharmaceutical synthesis), simpler workup. | May require more specialized ligands or bases, sometimes slower reaction rates. | [6][7] |

| Decarboxylative Coupling | Aryl Halide, Propiolic Acid | Pd(0) catalyst, Base | Uses propiolic acid directly, avoiding the need for pre-formed esters. | Can have a narrower substrate scope and may require specific catalysts. | [7] |

Generalized Experimental Protocol: Sonogashira Synthesis of an Aryl Propiolate

As a senior application scientist, the following protocol represents a robust, field-tested starting point for the synthesis of a generic aryl propiolate. The choice of ligand, base, and solvent may be optimized for specific substrates.

Objective: To synthesize Ethyl (4-methoxyphenyl)propiolate from 4-iodoanisole and ethyl propiolate.

Materials:

-

4-Iodoanisole (1.0 equiv)

-

Ethyl propiolate (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

-

Copper(I) iodide [CuI] (0.04 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

Procedure:

-

System Inerting: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ and CuI. Seal the flask with a septum, and purge with dry argon or nitrogen for 15 minutes. This step is critical as the Pd(0) active catalyst is oxygen-sensitive.

-

Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent, followed by triethylamine, 4-iodoanisole, and finally ethyl propiolate via syringe. The order of addition ensures the catalyst is in solution before the reactants are introduced.

-

Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the precipitated amine salt and catalyst residues.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure aryl propiolate.

Trustworthiness Note: This self-validating system relies on the careful exclusion of oxygen and moisture, which can deactivate the palladium catalyst and lead to unwanted side reactions, primarily the Glaser coupling of the terminal alkyne. The use of degassed solvents and proper inert atmosphere techniques is paramount for reproducibility and high yield.

The Duality of Reactivity: A Mechanistic Exploration

The synthetic power of aryl propiolates stems from the electronically polarized nature of the alkyne, which can react as an electrophile, and the conjugated π-system, which can participate in concerted cycloaddition reactions.

The Potent Electrophile: Michael Addition Reactions

The ester group strongly withdraws electron density from the alkyne, rendering the β-carbon highly electrophilic and susceptible to attack by a wide range of soft nucleophiles. This conjugate addition, or Michael reaction, is a historically significant and powerful method for C-C, C-S, C-N, and C-O bond formation.[10][11][12]

Causality in Experimental Choices: The choice of catalyst is often dictated by the nucleophile's acidity. For soft nucleophiles like thiols or amines, a weak base is often sufficient to facilitate the reaction.[11] The stereochemical outcome is typically formation of the E-isomer, resulting from an anti-addition pathway.[11]

Caption: General mechanism of the Michael addition to an aryl propiolate.

Concerted Reactivity: The Diels-Alder Reaction

As electron-deficient alkynes, aryl propiolates are excellent dienophiles in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.[13][14] This powerful transformation allows for the rapid construction of six-membered rings, a common motif in natural products and pharmaceuticals.

Authoritative Grounding: The reaction proceeds through a concerted, cyclic transition state where the stereochemistry of the reactants is maintained in the product.[14] The regioselectivity is governed by the electronic properties of both the diene and the dienophile. Electron-donating groups on the diene and electron-withdrawing groups (like the ester on the propiolate) on the dienophile accelerate the reaction by narrowing the HOMO-LUMO energy gap.[14]

Caption: The [4+2] cycloaddition of a diene with an aryl propiolate.

Modern Transformations: Radical-Mediated Cyclizations

More recently, aryl propiolates have emerged as powerful substrates in radical chemistry. A prominent application is the synthesis of coumarins, a class of natural products with diverse biological activities.[15] In these reactions, a radical adds to the alkyne, generating a vinyl radical which then undergoes an intramolecular cyclization onto the ortho-position of the aryl ring.[15][16]

Expertise & Experience: The regioselectivity of the cyclization (ipso- versus ortho-attack) can be tuned by the reaction conditions and the nature of the radical intermediate.[15][16] Computational studies have shown that radical pathways can lead to ipso-cyclization followed by rearrangement, while cationic intermediates (formed by oxidation of the initial radical adduct) favor direct ortho-cyclization.[16] This mechanistic understanding is crucial for rationally designing syntheses of specific coumarin derivatives.

Caption: Competing pathways in the radical cyclization of aryl propiolates.

Applications in Drug Development and Materials Science

The synthetic versatility of aryl propiolates has made them valuable precursors in fields demanding molecular complexity and diversity.

-

Medicinal Chemistry: The coumarin scaffold, readily accessible from aryl propiolates, is a privileged structure in drug discovery, with derivatives exhibiting anticoagulant, anti-inflammatory, antibacterial, and anticancer properties. The ability to rapidly generate diverse coumarin libraries via radical cyclizations is a powerful tool for structure-activity relationship (SAR) studies.

-

Drug Conjugation: The activated alkyne of aryl propiolates can serve as a Michael acceptor for bioconjugation, allowing for the covalent attachment of drugs to biomolecules like peptides containing cysteine residues (via thiol-yne addition).[11]

-

Materials Science: Aryl propiolates are used as monomers in polymerization reactions and as building blocks for creating conjugated organic materials with interesting photophysical properties.

Conclusion and Future Outlook

From their initial synthesis via classical methods to their current status as versatile linchpins in cross-coupling and radical chemistry, aryl propiolates have had a remarkable journey. Their reactivity is a textbook illustration of how electronic effects can be harnessed to achieve a diverse range of chemical transformations. The historical development of their synthesis, particularly the advent of the Sonogashira coupling, was a watershed moment that democratized their use.

Looking forward, the field is likely to see further innovation in catalytic methods for their synthesis and transformation. The development of enantioselective additions to the propiolate backbone and the discovery of novel cycloaddition partners will undoubtedly expand their synthetic utility. As our understanding of radical mechanisms deepens, we can expect even more precise control over complex cyclization cascades. For the researchers, scientists, and drug development professionals who rely on the rapid and efficient construction of complex molecules, the aryl propiolate will remain a trusted and powerful tool in the synthetic chemist's arsenal.

References

-

Fıstıkçı, M. (2023). Mechanistic insight for tunable regioselective cyclization of aryl propiolates with radicals: ipso- versus ortho-cyclization. New Journal of Chemistry, 47(24), 12164-12169. [Link]

-

Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. (Historical context on alkyne chemistry). [Link]

-

Müller, T. J. J. (2022). Heterocycles by Consecutive Multicomponent Syntheses via Catalytically Generated Alkynoyl Intermediates. Molecules, 27(16), 5334. (Diagram of Sonogashira coupling for aryl propiolates). [Link]

-

Boyd, S. J., & Pezacki, J. P. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(8), 4549-4591. [Link]

-

Boyd, S. J., & Pezacki, J. P. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PMC. [Link]

-

ResearchGate. (2021). Nucleophilic addition reactions to activated alkynes. [Link]

-

Wikipedia. (n.d.). Castro–Stephens coupling. Retrieved February 15, 2026, from [Link]

-

Chemeurope.com. (n.d.). Castro-Stephens coupling. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Cadiot–Chodkiewicz coupling. Retrieved February 15, 2026, from [Link]

-

YouTube. (2019). Castro-Stephens coupling | Wikipedia audio article. [Link]

-

Catino, A. J., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 323-331. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 15, 2026, from [Link]

-

Chemeurope.com. (n.d.). Cadiot-Chodkiewicz coupling. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Castro-Stephens-Kupplung. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 15, 2026, from [Link]

-

Ashenhurst, J. (2017). The Diels Alder Reaction. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved February 15, 2026, from [Link]

-

Fıstıkçı, M. (2023). Mechanistic insight for tunable regioselective cyclization of aryl propiolates with radicals: ipso- versus ortho-cyclization. RSC Publishing. [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Castro–Stephens coupling - Wikipedia [en.wikipedia.org]

- 4. Castro-Stephens_coupling [chemeurope.com]

- 5. Castro-Stephens-Kupplung – Wikipedia [de.wikipedia.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Diels-Alder Reaction [organic-chemistry.org]

- 15. Mechanistic insight for tunable regioselective cyclization of aryl propiolates with radicals: ipso- versus ortho-cyclization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. solubilityofthings.com [solubilityofthings.com]

Methodological & Application

Application Notes and Protocols: The Strategic Utility of Ethyl 3-(3-cyanophenyl)prop-2-ynoate and its Analogs in Medicinal Chemistry

An Application Guide for Researchers and Drug Development Professionals

Prepared by: A Senior Application Scientist

Introduction and Strategic Overview

In the landscape of modern medicinal chemistry, the identification and utilization of versatile synthetic intermediates are paramount to the successful discovery of novel therapeutic agents. Ethyl 3-(3-cyanophenyl)prop-2-ynoate, a highly functionalized propiolate, and its more widely documented propenoate analogs, such as ethyl 2-cyano-3-(3-cyanophenyl)prop-2-enoate, represent a class of scaffolds with significant potential. While direct literature on the specific propiolate is sparse, the chemical reactivity inherent in its structure—a terminal alkyne, an electron-withdrawing nitrile, and an ester—makes it a powerful precursor for a diverse range of heterocyclic systems.

This document provides a detailed guide to the strategic application of this class of compounds. We will extrapolate from the well-established chemistry of related cyanophenyl-containing propenoates and propanoates to provide a robust framework for researchers. The core value of these molecules lies in their ability to serve as building blocks for biologically active compounds, leveraging the unique electronic properties conferred by the cyano and phenyl groups to enhance biological interactions.[1]

Physicochemical Profile and Reactivity

The combination of an ester, a nitrile, and a phenyl ring on a short carbon backbone makes these molecules highly versatile synthetic intermediates.[2] The propiolate or propenoate system is highly electrophilic, making it susceptible to a wide array of nucleophilic addition and cycloaddition reactions.

| Property | Value (Representative Analogs) | Significance in Synthesis |

| Molecular Formula | C12H9NO2 (for the propiolate) | Provides a compact scaffold for further elaboration. |

| Molecular Weight | 211.21 g/mol (for the propiolate) | Low molecular weight allows for significant additions without violating Lipinski's Rule of Five. |

| Functional Groups | Ester, Nitrile, Alkyne/Alkene, Phenyl | Each group offers a handle for distinct chemical transformations (e.g., hydrolysis, reduction, cycloaddition). |

| Reactivity | Highly electrophilic C=C or C≡C bond | Prone to Michael additions and reactions with binucleophiles to form heterocycles. |

| Solubility | Good solubility in common organic solvents | Facilitates ease of use in a variety of reaction conditions.[1] |

The nitrile group can be transformed into amides, carboxylic acids, or tetrazoles, which are common isosteres in drug design, while the ester can be hydrolyzed, reduced, or used in condensation reactions.[2]

Core Applications in Medicinal Chemistry

The primary utility of Ethyl 3-(3-cyanophenyl)prop-2-ynoate and its analogs is as a foundational element for the synthesis of complex heterocyclic compounds, a class of molecules ubiquitous in pharmaceuticals.[3]

Synthesis of Bioactive Heterocycles

The electron-deficient π-system is an ideal substrate for reactions with dinucleophilic reagents to construct a variety of heterocyclic cores. For instance, reaction with hydrazines can yield pyrazoles, with amidines can yield pyrimidines, and with hydroxylamine can yield isoxazoles. These heterocycles are privileged structures in medicinal chemistry, appearing in drugs across numerous therapeutic areas.

Scaffolds for Anticancer Agents

Derivatives of cyanophenyl propenoates have demonstrated significant potential as anticancer agents. The general structure serves as a key pharmacophore that can be tailored to target specific biological pathways. For example, compounds derived from the related ethyl 2-cyano-3-phenylacrylate have been evaluated for their antiproliferative activity against various cancer cell lines, with some showing potent growth inhibition.[4][5] Molecular docking studies have suggested that these scaffolds can bind effectively within the tyrosine kinase domain of receptors like the epidermal growth factor receptor (EGFR), a key target in oncology.[5]

Development of Enzyme Inhibitors

The rigid and electronically defined nature of these scaffolds makes them suitable for designing enzyme inhibitors. For instance, a related compound, ethyl (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate, has been investigated for its in vitro inhibitory activity against catechol O-methyltransferase (COMT), an enzyme relevant in the treatment of neurological disorders.[6] This highlights the potential to modify the phenyl ring substituents to achieve specific inhibitory profiles.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of this class of compounds, based on established methodologies for structurally similar molecules.

Protocol 1: Synthesis of Ethyl (2E)-2-cyano-3-(3-cyanophenyl)prop-2-enoate via Knoevenagel Condensation

This protocol describes a common and efficient method for synthesizing the propenoate analog, which serves as a versatile intermediate.

Rationale: The Knoevenagel condensation is a reliable method for forming carbon-carbon double bonds by reacting an active methylene compound (ethyl cyanoacetate) with an aldehyde (3-cyanobenzaldehyde). A weak base like piperidine or an ammonium salt is often used as a catalyst.[4][5]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 3-Cyano-3-phenylpropanoate [benchchem.com]

- 3. researth.iars.info [researth.iars.info]

- 4. jmcs.org.mx [jmcs.org.mx]

- 5. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. CAS#:116314-52-4 | ethyl (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate | Chemsrc [chemsrc.com]

Application Notes & Protocols: Ethyl 3-(3-cyanophenyl)prop-2-ynoate as a Versatile Precursor for the Synthesis of Advanced Fluorescent Probes

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Ethyl 3-(3-cyanophenyl)prop-2-ynoate in the design and synthesis of novel fluorescent probes. This document outlines the synthetic rationale, detailed experimental protocols, and potential applications of the resulting probes, with a focus on the detection of biologically relevant analytes.

Introduction: The Potential of Ethyl 3-(3-cyanophenyl)prop-2-ynoate

Ethyl 3-(3-cyanophenyl)prop-2-ynoate is an activated alkyne, a class of molecules that has gained significant traction in bioorganic and medicinal chemistry.[1] Its structure, featuring an electron-withdrawing cyano group and a propiolate moiety, renders the alkyne susceptible to nucleophilic attack, making it an ideal candidate for the development of reaction-based fluorescent probes. The cyano group, in particular, can modulate the electronic and photophysical properties of the resulting fluorophores, potentially leading to probes with enhanced sensitivity and favorable emission profiles.[2]

This guide will explore two primary synthetic routes utilizing Ethyl 3-(3-cyanophenyl)prop-2-ynoate for the generation of fluorescent probes:

-

Michael Addition: For the detection of nucleophilic species, particularly biothiols like cysteine and hydrogen sulfide.

-

Cycloaddition Reactions: For the synthesis of fluorescent heterocyclic scaffolds.

Part 1: Synthesis of Ethyl 3-(3-cyanophenyl)prop-2-ynoate

The most efficient and widely adopted method for the synthesis of aryl propiolates is the Sonogashira coupling reaction.[3][4] This palladium-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl or vinyl halide. For the synthesis of Ethyl 3-(3-cyanophenyl)prop-2-ynoate, 3-iodobenzonitrile is a suitable starting material.

Protocol 1: Sonogashira Coupling for Ethyl 3-(3-cyanophenyl)prop-2-ynoate

This protocol is adapted from a general procedure for the Sonogashira coupling of aryl iodides with ethyl propiolate.[5]

Materials:

-

3-Iodobenzonitrile

-

Ethyl propiolate

-

Palladium(II) chloride (PdCl₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add PdCl₂ (2 mol%) and PPh₃ (4 mol%).

-

Add anhydrous THF and stir for 10 minutes to form the catalyst complex.

-

Add CuI (1 mol%) to the reaction mixture.

-

Add 3-iodobenzonitrile (1.0 equivalent) and triethylamine (2.0 equivalents).

-

Finally, add ethyl propiolate (1.2 equivalents) dropwise to the stirring solution.

-

Heat the reaction mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Ethyl 3-(3-cyanophenyl)prop-2-ynoate.

Diagram 1: Synthesis of Ethyl 3-(3-cyanophenyl)prop-2-ynoate

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Note & Protocol: Synthesis of Ethyl 3-(3-cyanophenyl)prop-2-ynoate via Sonogashira Coupling

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 3-(3-cyanophenyl)prop-2-ynoate, a valuable building block in pharmaceutical and materials science research. The protocol details a robust Sonogashira cross-coupling reaction between 3-bromobenzonitrile and ethyl propiolate.[1] We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure suitable for researchers, and provide insights into reaction setup, monitoring, purification, and troubleshooting. The causality behind experimental choices, such as catalyst selection and the necessity for an inert atmosphere, is explained to ensure both reproducibility and a deeper understanding of the process.

Introduction and Scientific Background

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[2][3] Developed by Kenkichi Sonogashira, this reaction typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt, in the presence of an amine base.[2][4] Its utility is underscored by the mild reaction conditions required, which allows for the coupling of complex, functional-group-rich substrates, making it a cornerstone of modern organic synthesis.[2][4]

The target molecule, Ethyl 3-(3-cyanophenyl)prop-2-ynoate, incorporates an aryl nitrile and an α,β-alkynoic ester. These functional groups are prevalent in medicinal chemistry and serve as versatile handles for further synthetic transformations. This protocol is designed to be a reliable method for producing this compound on a laboratory scale.

The Catalytic Cycle: A Mechanistic Overview

Understanding the reaction mechanism is critical for troubleshooting and optimization. The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (3-bromobenzonitrile) to form a Pd(II) intermediate.[3][5]

-

Copper Cycle: Concurrently, the terminal alkyne (ethyl propiolate) reacts with the copper(I) iodide, in the presence of the amine base, to form a copper(I) acetylide species.[2][6] This step increases the nucleophilicity of the alkyne.

-

Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, Ethyl 3-(3-cyanophenyl)prop-2-ynoate, and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Caption: The dual catalytic cycle of the Sonogashira reaction.

Experimental Protocol

Materials and Reagents

Proper handling and quality of reagents are paramount for success. All reagents should be used as received from commercial suppliers unless otherwise noted.

| Reagent | Formula | MW ( g/mol ) | Amount | Mol | Purity | Supplier | CAS No. |

| 3-Bromobenzonitrile | C₇H₄BrN | 182.02 | 1.82 g | 10.0 mmol | ≥99% | Sigma-Aldrich | 6952-59-6 |

| Ethyl propiolate | C₅H₆O₂ | 98.10 | 1.08 mL | 11.0 mmol | ≥98% | Sigma-Aldrich | 623-47-2 |

| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 140 mg | 0.2 mmol (2 mol%) | 98% | Strem | 13965-03-2 |

| Copper(I) Iodide | CuI | 190.45 | 38 mg | 0.2 mmol (2 mol%) | ≥99.5% | Sigma-Aldrich | 7681-65-4 |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 4.2 mL | 30.0 mmol | ≥99.5% | Sigma-Aldrich | 121-44-8 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - | Anhydrous, ≥99.9% | Sigma-Aldrich | 109-99-9 |

Equipment

-

100 mL Schlenk flask or three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Schlenk line with vacuum and inert gas (Argon or Nitrogen) manifold[7][8]

-

Septa, needles, and syringes for liquid transfer

-

Condenser (optional, for elevated temperatures)

-

TLC plates (Silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Glassware for workup (separatory funnel, flasks)

-

Column chromatography setup

Pre-Reaction Setup: Ensuring an Inert Atmosphere

The palladium catalyst, especially in its Pd(0) active form, is sensitive to oxygen. The copper-catalyzed dimerization of the alkyne (Glaser coupling) is also promoted by oxygen.[9] Therefore, establishing and maintaining an inert atmosphere is critical for high yields.[9][10]

Caption: Experimental workflow for setting up an air-sensitive reaction.

-

Glassware Preparation: Ensure the Schlenk flask, stir bar, and any other glassware are thoroughly oven-dried (or flame-dried under vacuum) to remove adsorbed moisture.[11] Allow to cool to room temperature under a stream of inert gas.

-

Inert Atmosphere Purge: Assemble the glassware and connect it to the Schlenk line. Evacuate the flask under high vacuum for 5-10 minutes, then backfill with inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle three times to ensure the removal of atmospheric gases.[8][11]

Step-by-Step Reaction Procedure

-

Reagent Addition: To the purged Schlenk flask, add 3-bromobenzonitrile (1.82 g), PdCl₂(PPh₃)₂ (140 mg), and copper(I) iodide (38 mg) under a positive pressure of inert gas.

-

Solvent and Base Addition: Add anhydrous THF (50 mL) via a cannula or syringe. Follow this with the addition of triethylamine (4.2 mL). The triethylamine serves as both the base to deprotonate the alkyne and a scavenger for the HBr byproduct formed.[6]

-

Degassing: To ensure complete removal of dissolved oxygen, bubble inert gas through the stirred solution for 15-20 minutes.

-

Alkyne Addition: Add ethyl propiolate (1.08 mL) dropwise to the stirred reaction mixture at room temperature using a syringe.[12][13] A color change (typically to a yellow or light brown suspension) is expected.

-

Reaction Execution: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours.

-

Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by withdrawing a small aliquot, quenching it with a few drops of water, and extracting with ethyl acetate. Spot this against the starting materials. A suitable eluent system is Hexane:Ethyl Acetate (4:1). The product is expected to be less polar than the 3-bromobenzonitrile starting material.

Work-up and Purification

-

Quenching: Once the reaction is complete as indicated by TLC, pour the mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride (50 mL). This step quenches the reaction and helps remove the amine base.[9]

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel.[9][14]

-

Eluent: A gradient of Hexane and Ethyl Acetate (e.g., starting from 95:5 and gradually increasing polarity) is typically effective.

-

Isolation: Collect the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield Ethyl 3-(3-cyanophenyl)prop-2-ynoate as a solid or oil.

-

Safety and Handling

-

3-Bromobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[15][16][17] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15][18]

-

Ethyl Propiolate: Flammable liquid and lachrymator.[13] Handle with care in a fume hood.

-

Catalysts: Palladium and copper compounds should be handled with care. Avoid inhalation of dust.

-

Solvents: THF and ethyl acetate are flammable. Ensure all heating is done using a heating mantle or oil bath and that no ignition sources are nearby.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (Pd oxidized).2. Insufficient degassing (O₂ present).3. Wet solvent or reagents. | 1. Use fresh catalyst. Ensure a strict inert atmosphere is maintained throughout.2. Degas the solvent more thoroughly (e.g., freeze-pump-thaw cycles).3. Use freshly dried, anhydrous solvents. |

| Formation of Black Precipitate | Palladium black formation due to catalyst decomposition. | This can happen with prolonged reaction times or overheating. Monitor the reaction closely and work up as soon as it is complete. |

| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen.2. Reaction run without the aryl halide (or aryl halide is unreactive).3. High concentration of copper catalyst. | 1. Improve inert atmosphere technique.[9]2. Ensure aryl halide is present and of good quality. For unreactive halides, heating may be required.3. Use the recommended catalytic amount of CuI. Copper-free conditions can also be explored.[9] |

| Difficult Purification | Co-elution of product with triphenylphosphine oxide (byproduct from catalyst). | If separation is difficult, try a different solvent system for chromatography or consider recrystallization if the product is a solid. |

References

-

Sonogashira coupling - YouTube . (2019). Retrieved from [Link]

-

Sonogashira coupling - Wikipedia . (n.d.). Retrieved from [Link]

-

Sonogashira Coupling - Chemistry LibreTexts . (2024). Retrieved from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal . (n.d.). Retrieved from [Link]

-

Guides - Chemistry LibreTexts . (2024). Retrieved from [Link]

-

Theoretical Study on the Mechanism of Sonogashira Coupling Reaction - ResearchGate . (2025). Retrieved from [Link]

-

Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry . (2008). Retrieved from [Link]

-

ETHYL PROPIONATE - Ataman Kimya . (n.d.). Retrieved from [Link]

-

Sonogashira Cross-Coupling - J&K Scientific LLC . (2021). Retrieved from [Link]

-

Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group . (n.d.). Retrieved from [Link]

-

Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions - RSC Publishing . (n.d.). Retrieved from [Link]

-

Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC . (n.d.). Retrieved from [Link]

-

Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC . (n.d.). Retrieved from [Link]

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI . (2020). Retrieved from [Link]

-

3-Bromobenzonitrile | C7H4BrN | CID 23381 - PubChem - NIH . (n.d.). Retrieved from [Link]

-

Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line - JoVE . (2017). Retrieved from [Link]

-

Ethyl propiolate - Wikipedia . (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET - Fisher Scientific . (n.d.). Retrieved from [Link]

Sources

- 1. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jk-sci.com [jk-sci.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. molan.wdfiles.com [molan.wdfiles.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]

- 12. Ethyl propiolate - Wikipedia [en.wikipedia.org]

- 13. Ethyl propiolate | 623-47-2 [chemicalbook.com]

- 14. thalesnano.com [thalesnano.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. 3-Bromobenzonitrile | C7H4BrN | CID 23381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 3-Bromobenzonitrile 99 6952-59-6 [sigmaaldrich.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

The Strategic Application of Ethyl 3-(3-cyanophenyl)prop-2-ynoate in Multicomponent Reactions for High-Throughput Library Synthesis

Application Note APN-CHEM-2026-01

Introduction: The Power of MCRs and the Promise of a Unique Building Block

In the landscape of modern drug discovery and materials science, the demand for structurally diverse and complex molecular libraries is insatiable. Multicomponent reactions (MCRs) have emerged as a cornerstone strategy, offering a time- and resource-efficient pathway to novel compounds by combining three or more reactants in a single, one-pot operation.[1][2][3] This approach aligns perfectly with the principles of green chemistry and the fast-paced needs of high-throughput screening.

This application note focuses on the strategic use of Ethyl 3-(3-cyanophenyl)prop-2-ynoate , a highly functionalized and versatile building block. Its unique architecture, featuring a terminal alkyne, an electron-withdrawing nitrile group, and an ethyl ester, makes it an exceptionally valuable substrate for a range of MCRs. The alkyne serves as a reactive handle for powerful C-C and C-N bond-forming reactions, while the cyano and ester moieties provide opportunities for post-MCR modifications and can influence the electronic properties and biological activity of the final products. While this specific propiolate is not extensively documented, its potential can be authoritatively inferred from the well-established reactivity of similar arylpropiolates in MCRs.

PART 1: Synthesis and Characterization of Key Building Blocks

Proposed Synthesis of Ethyl 3-(3-cyanophenyl)prop-2-ynoate (1)

The target compound 1 can be synthesized via a Sonogashira coupling, a robust and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.

Reaction Scheme: 3-Bromobenzonitrile + Ethyl propiolate --(Pd/Cu catalysis)--> Ethyl 3-(3-cyanophenyl)prop-2-ynoate

Protocol: Sonogashira Coupling

-

To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-bromobenzonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add degassed triethylamine (TEA, 3.0 eq) and a suitable solvent such as THF.

-

To the stirring mixture, add ethyl propiolate (1.2 eq) dropwise.

-

Heat the reaction mixture to 60-70 °C and monitor by TLC until the starting material is consumed.

-

Upon completion, cool the mixture, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product 1 .

Synthesis of the Common Analog: Ethyl (E)-2-cyano-3-(3-cyanophenyl)acrylate (2)

For researchers seeking a more readily accessible starting material, the corresponding acrylate 2 is easily prepared via a Knoevenagel condensation.[4][5][6]

Reaction Scheme: 3-Cyanobenzaldehyde + Ethyl cyanoacetate --(Base catalysis)--> Ethyl (E)-2-cyano-3-(3-cyanophenyl)acrylate

Protocol: Knoevenagel Condensation

-

In a round-bottom flask, dissolve 3-cyanobenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol.

-

Add a catalytic amount of a weak base, such as piperidine or ammonium acetate (0.1 eq).[4][7]

-

Heat the mixture to reflux (approx. 80 °C) for 2-4 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, the product often precipitates. If not, the reaction mixture can be poured into ice water to induce precipitation.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the acrylate product 2 .

PART 2: Multicomponent Reactions for Library Synthesis

The terminal alkyne of Ethyl 3-(3-cyanophenyl)prop-2-ynoate is the key to its utility in MCRs for generating diverse molecular scaffolds. Below are detailed protocols for two powerful MCRs ideally suited for this building block.

A³ Coupling: Synthesis of Propargylamines

The A³ (Aldehyde-Alkyne-Amine) coupling is a fundamental MCR that produces highly valuable propargylamine scaffolds.[8][9][10][11] These structures are prevalent in biologically active molecules and serve as versatile synthetic intermediates.

Workflow: A³ Coupling Reaction

Caption: General workflow for the A³ coupling reaction.

Protocol: Copper-Catalyzed A³ Coupling

-

To a reaction vial, add the aldehyde (1.0 eq), the secondary amine (1.1 eq), and a copper catalyst such as CuI or CuBr (5 mol%).

-

Add a suitable solvent (e.g., Dioxane, Toluene, or solvent-free).[12]

-

Add Ethyl 3-(3-cyanophenyl)prop-2-ynoate (1.2 eq) to the mixture.

-

Seal the vial and heat the reaction to 60-100 °C, stirring until completion (typically 4-24 hours).

-

Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography to obtain the desired propargylamine.

Table 1: Representative Library Generation via A³ Coupling

| Entry | Aldehyde (R¹CHO) | Amine (R²R³NH) | Product Structure |

| 1 | Benzaldehyde | Piperidine | 4-(1-(3-cyanophenyl)-4-ethoxy-4-oxobut-1-yn-3-yl)piperidine |

| 2 | 4-Anisaldehyde | Morpholine | 4-(1-(3-cyanophenyl)-4-ethoxy-1-(4-methoxyphenyl)-4-oxobut-1-yn-3-yl)morpholine |

| 3 | Cyclohexanecarboxaldehyde | Dibenzylamine | N,N-dibenzyl-3-(3-cyanophenyl)-1-cyclohexylprop-2-yn-1-amine |

Ugi-Azide Reaction: Synthesis of 1,5-Disubstituted Tetrazoles

The Ugi-Azide reaction is a powerful isocyanide-based MCR that provides rapid access to 1,5-disubstituted tetrazoles.[13][14] The tetrazole ring is a common bioisostere for carboxylic acids in medicinal chemistry, enhancing metabolic stability and cell permeability. The use of an alkyne in a subsequent "click" reaction provides a robust method for library expansion.

Logical Flow: Ugi-Azide followed by Click Chemistry

Caption: Sequential Ugi-Azide/Click reaction strategy.

Protocol: Sequential Ugi-Azide/CuAAC

Step A: Ugi-Azide Reaction

-

In a vial, combine the aldehyde (1.0 eq), amine (1.0 eq), and isocyanide (1.1 eq) in a suitable solvent like methanol.

-

Add azidotrimethylsilane (TMSN₃, 1.1 eq) to the mixture.

-